molecular formula C8H9ClF3N B2782662 2-Methyl-4-(trifluoromethyl)aniline hydrochloride CAS No. 23984-80-7

2-Methyl-4-(trifluoromethyl)aniline hydrochloride

Cat. No.: B2782662
CAS No.: 23984-80-7
M. Wt: 211.61
InChI Key: CUKDRFZGHLCFHT-UHFFFAOYSA-N
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Description

2-Methyl-4-(trifluoromethyl)aniline hydrochloride is an organic compound that belongs to the class of anilines It is characterized by the presence of a trifluoromethyl group (-CF3) and a methyl group (-CH3) attached to the benzene ring, along with an aniline group (-NH2) that is protonated to form the hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(trifluoromethyl)aniline hydrochloride typically involves the introduction of the trifluoromethyl group and the methyl group onto the benzene ring, followed by the formation of the aniline group. One common method is the Friedel-Crafts alkylation, where a trifluoromethylbenzene derivative is alkylated using a methylating agent in the presence of a Lewis acid catalyst. The resulting product is then subjected to nitration, reduction, and subsequent protonation to yield the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration and reduction processes, followed by purification steps to ensure high purity. The use of continuous flow reactors and advanced separation techniques, such as crystallization and distillation, are common in industrial settings to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(trifluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products

The major products formed from these reactions include various substituted anilines, nitroanilines, and aminobenzenes, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems, where it can interact with enzymes, receptors, and other proteins, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)aniline: Similar structure but lacks the methyl group.

    2-Methyl-4-(trifluoromethyl)benzoic acid: Contains a carboxylic acid group instead of an aniline group.

    4-Chloro-2-(trifluoromethyl)aniline: Contains a chlorine atom instead of a methyl group.

Uniqueness

2-Methyl-4-(trifluoromethyl)aniline hydrochloride is unique due to the combined presence of the trifluoromethyl and methyl groups, which impart distinct chemical and physical properties. These properties include increased stability, enhanced lipophilicity, and specific reactivity patterns that make it valuable in various applications .

Properties

IUPAC Name

2-methyl-4-(trifluoromethyl)aniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N.ClH/c1-5-4-6(8(9,10)11)2-3-7(5)12;/h2-4H,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKDRFZGHLCFHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23984-80-7
Record name 2-methyl-4-(trifluoromethyl)aniline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of N-[2-methyl-4-(trifluoromethyl)phenyl]acetamide (5.17 g) and aqueous hydrochloric acid (37%, 12 mL) in ethanol (24 mL) was heated to reflux for 3 hours and then stirred at ambient temperature for 48 hours. GC analysis of the reaction mixture showed a 98:2 peak area ratio of 2-methyl-4-(trifluoromethyl)aniline to starting material. 2-Methyl-4-(trifluoromethyl)aniline hydrochloride was obtained as a white solid by filtering the reaction mixture and washing the solids with ethyl acetate. A second crop of 2-methyl-4-(trifluoromethyl)aniline hydrochloride was obtained by evaporating the filtrate to dryness, triturating the residue in ethyl acetate, then filtering, providing a total of 4.27 g (85% yield).
Quantity
5.17 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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